2-(Trifluoromethyl)benzimidazole

説明

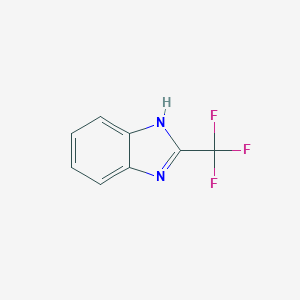

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFMPTXDHSDMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185129 | |

| Record name | 2-(Trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659459 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

312-73-2 | |

| Record name | 2-(Trifluoromethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 312-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 312-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Trifluoromethyl)benzimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW4L3FK245 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(Trifluoromethyl)benzimidazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, synthesis, and biological significance of 2-(Trifluoromethyl)benzimidazole. The inclusion of a trifluoromethyl group onto the benzimidazole scaffold significantly enhances lipophilicity and metabolic stability, making this compound a valuable building block in medicinal chemistry and agrochemical development.[1][2]

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[3] Its core structure consists of a benzene ring fused to an imidazole ring, with a potent electron-withdrawing trifluoromethyl group at the 2-position.[1][3] This substitution pattern is crucial to its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 312-73-2 | [3][4] |

| Molecular Formula | C₈H₅F₃N₂ | [3][4][5] |

| Molecular Weight | 186.13 g/mol | [1][4][5] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 208-211 °C | [1][6] |

| Boiling Point | 262.8 °C at 760 mmHg | [6] |

| Water Solubility | Practically insoluble | [1][3] |

| pKa | 9.25 ± 0.10 (Predicted) | [1][3] |

| LogP | 2.58170 | [6] |

Spectral Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Table 2: Key Spectroscopic Data for this compound

| Technique | Observed Features | Source |

| Infrared (IR) | Characteristic N-H stretching at ~3400 cm⁻¹ and strong C-F stretching vibrations between 1100–1200 cm⁻¹. | [1] |

| ¹H NMR | Data available, typically showing signals for the aromatic protons on the benzene ring and the N-H proton. | [4][7] |

| ¹³C NMR | Data available for structural confirmation. | [4] |

| Mass Spectrometry (GC-MS) | Molecular ion peak consistent with its molecular weight. Data is available in the NIST library. | [4] |

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key focus in organic and medicinal chemistry.

A common and efficient method involves the condensation of o-phenylenediamines with a source of the trifluoromethyl group, such as trifluoroacetic acid or its derivatives.[8][9] The reaction typically proceeds via the formation of an imidamide intermediate, followed by intramolecular cyclization to yield the benzimidazole ring.[8]

Caption: Generalized synthesis of this compound.

The chemical behavior of this compound is largely dictated by the strong electron-withdrawing nature of the -CF₃ group.[1][3] This property enhances the electrophilicity of the benzimidazole ring system, making it susceptible to nucleophilic attack at certain positions. The compound is stable under normal temperature and pressure.[3]

Biological Activity and Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the addition of a trifluoromethyl group often enhances biological efficacy.[10]

Derivatives of this compound have demonstrated a wide array of biological activities, including:

-

Antiparasitic: Active against protozoa like Giardia lamblia and Entamoeba histolytica.[10][11]

-

Antiviral and Antifungal: The core structure is used as a scaffold for developing new antiviral and antifungal agents.[1]

-

Anticancer: It serves as a building block for anticancer agents.[3] Recently, derivatives have been identified as novel inducers of ferroptosis.[12][13]

-

Agrochemical: Used in the development of fungicides and plant growth regulators.[3]

Recent studies have highlighted a significant anticancer mechanism for derivatives of this compound. A potent analog, designated FA16, was found to induce a form of programmed cell death called ferroptosis.[12][13] It achieves this by inhibiting the cystine/glutamate antiporter (system Xc⁻).[12] This inhibition depletes intracellular cysteine, which is a crucial precursor for the synthesis of glutathione (GSH), a major antioxidant. The resulting decrease in GSH peroxidase 4 (GPX4) activity leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death. This provides a promising avenue for cancer therapy, particularly for hepatocellular carcinoma.[12]

Caption: Ferroptosis induction by 2-(CF₃)benzimidazole derivatives.

References

- 1. Buy this compound | 312-73-2 [smolecule.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-(Trifluoromethyl)-1H-benzimidazole | C8H5F3N2 | CID 67560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Trifluoromethylbenzimidazole [webbook.nist.gov]

- 6. Page loading... [guidechem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Benzimidazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and optimization of this compound derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Trifluoromethyl)benzimidazole (CAS 312-73-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, synthesis, spectroscopic data, and explores its multifaceted biological activities, including its roles as an antiparasitic and anticancer agent.

Chemical and Physical Properties

This compound is a white to light grey crystalline solid. The incorporation of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design.[1]

| Property | Value | Reference(s) |

| CAS Number | 312-73-2 | [2] |

| Molecular Formula | C₈H₅F₃N₂ | [2] |

| Molecular Weight | 186.13 g/mol | [2] |

| Melting Point | 208-211 °C | [2] |

| Boiling Point | 262.8 °C at 760 mmHg | [2] |

| Density | 1.447 g/cm³ | [2] |

| Solubility | Sparingly soluble in water. | [2] |

| LogP | 2.58 | [2] |

| pKa | 9.25 ± 0.10 (Predicted) | [2] |

Synthesis and Spectroscopic Data

The primary synthetic route to this compound is the Phillips cyclocondensation reaction.[3] More recent methods have also been developed, including a process utilizing in situ generated trifluoroacetonitrile (CF₃CN).[4]

Spectroscopic Data:

| Spectrum | Key Features | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.96 (br, 1H), 7.90 (d, J=7.8 Hz, 1H), 7.56 (d, J=7.2 Hz, 1H), 7.37-7.47 (m, 2H) | [2] |

| ¹³C NMR | Spectral data available. | [5] |

| Infrared (IR) | Spectral data available. | [6] |

| Mass Spectrometry (MS) | Spectral data available. | [5] |

Experimental Protocols

Synthesis of this compound via Phillips Cyclocondensation[2]

Materials:

-

o-Phenylenediamine (10.8 g, 100 mmol)

-

Trifluoroacetic acid (17.1 g, 150 mmol)

-

Sodium hydrogen carbonate solution (aqueous)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer, add o-phenylenediamine and trifluoroacetic acid.

-

Heat the mixture to reflux for 4 hours.

-

After cooling, pour the reaction mixture into an aqueous sodium hydrogen carbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with a saturated aqueous sodium chloride solution.

-

Dry the ethyl acetate layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization.

References

- 1. Induction of ferroptosis using functionalized iron-based nanoparticles for anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neliti.com [neliti.com]

- 5. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis | Publicación [silice.csic.es]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 2-(Trifluoromethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques and data interpretation used in the structural elucidation of 2-(Trifluoromethyl)benzimidazole, a significant heterocyclic compound in medicinal chemistry.

Introduction

This compound is a heterocyclic aromatic organic compound with the chemical formula C₈H₅F₃N₂. The benzimidazole core is a prominent scaffold in numerous pharmacologically active molecules. The introduction of a trifluoromethyl group at the 2-position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable building block in drug discovery. Accurate structural elucidation is paramount for understanding its chemical properties and biological activity. This guide details the key analytical methods employed to confirm its structure.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Phillips cyclocondensation reaction. This involves the reaction of a substituted 1,2-phenylenediamine with trifluoroacetic acid.

Caption: General synthesis workflow for this compound.

Spectroscopic and Crystallographic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic and crystallographic techniques. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | DMSO-d₆ | ~13.5 | br s | N-H |

| 7.70 - 7.60 | m | H-4, H-7 | ||

| 7.35 - 7.25 | m | H-5, H-6 | ||

| ¹³C | CD₃OD | 142.1 | q | C-2 |

| 139.0 | s | C-3a, C-7a | ||

| 124.8 | s | C-5, C-6 | ||

| 116.1 | s | C-4, C-7 | ||

| 121.2 | q | -CF₃ | ||

| ¹⁹F | CDCl₃ | ~ -65 | s | -CF₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | N-H stretching |

| 1625 | Medium | C=N stretching |

| 1450, 1415 | Medium | C=C aromatic ring stretching |

| 1300 - 1100 | Strong | C-F stretching |

| 750 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Proposed Fragment |

| 186 | High | [M]⁺ (Molecular Ion) |

| 166 | Medium | [M - HF]⁺ |

| 117 | High | [M - CF₃]⁺ |

| 90 | Medium | [C₆H₄N]⁺ |

Single-Crystal X-ray Diffraction Data

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| a (Å) | 11.859 |

| b (Å) | 7.2154 |

| c (Å) | 19.508 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1669.2 |

| Z | 8 |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen, carbon, and fluorine nuclei.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean, dry NMR tube.

-

Instrumentation: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. The chemical shifts are typically referenced to an external standard such as CFCl₃ (δ 0.00 ppm).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation: Prepare a solid sample for analysis using either the KBr pellet method or Attenuated Total Reflectance (ATR).

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Record the FTIR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Background Scan: Perform a background scan of the empty sample holder (or clean ATR crystal) to subtract any atmospheric or instrumental interferences.

-

Sample Scan: Record the spectrum of the prepared sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the fragment ions, which provides further structural information.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.

Procedure:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in a diffractometer and collect diffraction data by rotating the crystal in a beam of monochromatic X-rays. A CCD or other area detector is used to record the diffraction pattern.

-

Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: Refine the initial model by least-squares methods against the experimental diffraction data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Key Structural Features and Logical Relationships

The combined data from these analytical techniques provide a comprehensive and unambiguous elucidation of the structure of this compound.

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides detailed information about the connectivity and electronic environment of the atoms, while FTIR spectroscopy confirms the presence of key functional groups. Mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation pathways. Finally, single-crystal X-ray diffraction provides the definitive three-dimensional structure with high precision. The collective data from these methods unequivocally confirm the structure of this compound, providing a solid foundation for its further investigation and application in drug development and materials science.

An In-depth Technical Guide to the Mechanism of Action of 2-(Trifluoromethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms of action for 2-(Trifluoromethyl)benzimidazole and its derivatives. The information presented is collated from various studies, focusing on the compound's anticancer, antiparasitic, and antiviral activities, as well as its role as a kinase inhibitor.

Anticancer Activity: Induction of Ferroptosis via System Xc⁻ Inhibition

A significant mechanism of action for the anticancer effects of this compound derivatives is the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] This is achieved through the inhibition of the cystine/glutamate antiporter, known as system Xc⁻.

The inhibition of system Xc⁻ by this compound derivatives leads to a depletion of intracellular cysteine. Cysteine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. The reduction in GSH levels impairs the function of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. The resulting accumulation of lipid reactive oxygen species (ROS) in the presence of iron leads to oxidative stress, cell membrane damage, and ultimately, ferroptotic cell death.[1][2]

Signaling Pathway: Ferroptosis Induction

Figure 1: Signaling pathway of ferroptosis induction by this compound derivatives.

Quantitative Data: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| FA16 | HepG2 | single-digit µM | [2] |

| 5a | HepG-2 | ~2 | [3] |

| 5e | HepG-2 | ~2 | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the this compound derivative and a vehicle control for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

-

Cell Treatment: Cells are treated with the test compound, a vehicle control, and a positive control (e.g., erastin) for a specified time.

-

Probe Staining: Cells are stained with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.

-

Flow Cytometry Analysis: Cells are harvested, washed, and resuspended in PBS. The fluorescence shift from red to green, indicating lipid peroxidation, is analyzed by flow cytometry.

Antiparasitic Activity

Derivatives of this compound have demonstrated significant in vitro activity against a range of protozoa, including Giardia lamblia, Entamoeba histolytica, and the helminth Trichinella spiralis.[4][5][6] Notably, the mechanism of action for this antiparasitic effect does not appear to involve the inhibition of tubulin polymerization, a common mechanism for other benzimidazole anthelmintics like albendazole.[4][6] This suggests a distinct molecular target within the parasites.

Quantitative Data: Antiparasitic Activity

| Parasite | Compound | IC50 (µM) | Reference |

| Giardia intestinalis | 1b, 1c, 1e | Nanomolar range | [7] |

| Entamoeba histolytica | 1b, 1c, 1e | Nanomolar range | [7] |

| Trichomonas vaginalis | 1b, 1c, 1e | Nanomolar range | [7] |

Experimental Protocols

In Vitro Antiprotozoal Assay

-

Parasite Culture: Trophozoites of G. lamblia, E. histolytica, or T. vaginalis are cultured in their respective appropriate media.

-

Compound Incubation: The parasites are incubated with various concentrations of the test compounds for 48 hours.

-

Viability Assessment: Parasite viability is determined by counting motile organisms using a hemocytometer or by using a viability stain (e.g., trypan blue exclusion).

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from dose-response curves.

In Vitro Anthelmintic Assay (Muscle Larvae of T. spiralis)

-

Larvae Isolation: Muscle larvae of T. spiralis are isolated from infected mice by pepsin-HCl digestion.

-

Compound Exposure: Larvae are incubated in a medium containing different concentrations of the test compounds for 24-48 hours.

-

Motility Assessment: The viability of the larvae is assessed based on their motility under a microscope.

-

Efficacy Calculation: The percentage of non-motile larvae is calculated for each concentration.

Antiviral Activity

Screening studies have revealed that derivatives of this compound possess antiviral activity against a panel of RNA and DNA viruses. The most frequently affected viruses include Coxsackievirus B2 (CVB-2), Bovine Viral Diarrhea Virus (BVDV), and Respiratory Syncytial Virus (RSV).[8][9] For some derivatives, the mechanism of action against BVDV and the structurally similar Hepatitis C Virus (HCV) has been attributed to the inhibition of the NS5B RNA-dependent RNA polymerase (RdRp).[9]

Experimental Workflow: Antiviral Screening

Figure 2: Experimental workflow for antiviral screening of this compound derivatives.

Quantitative Data: Antiviral Activity

| Virus | Compound Class | EC50 Range (µM) | Reference |

| CVB-2 | 2-phenylbenzimidazoles | 0.1 - 10 | [9] |

| BVDV | 2-phenylbenzimidazoles | 0.8 - 1.5 | [9] |

| RSV | 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | as low as 0.02 | [8] |

Experimental Protocols

Plaque Reduction Assay

-

Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in 6-well plates.

-

Virus Infection: Cells are infected with a known titer of the virus for 1 hour.

-

Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing agarose and varying concentrations of the test compound.

-

Incubation: Plates are incubated until plaques are visible.

-

Plaque Visualization: Cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

EC50 Calculation: The 50% effective concentration (EC50) is determined as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.

Kinase Inhibition: EGFR and VEGFR-2

Certain derivatives of this compound have been investigated as inhibitors of key protein kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][10] These compounds act as multi-target inhibitors, suggesting their potential in cancer therapy by simultaneously blocking multiple signaling pathways crucial for tumor growth and angiogenesis.[3]

Logical Relationship: Multi-Target Kinase Inhibition

Figure 3: Logical relationship of multi-target kinase inhibition by this compound derivatives.

Quantitative Data: Kinase Inhibitory Activity

| Target Kinase | Compound | IC50 (µM) | Reference |

| EGFR | 5a | Good inhibitory activity | [3] |

| VEGFR-2 | 5a | Moderate inhibitory activity | [3] |

| PDGFR | 5a | Moderate inhibitory activity | [3] |

Experimental Protocols

In Vitro Kinase Assay (Generic)

-

Reaction Mixture: A reaction mixture is prepared containing the purified kinase (EGFR or VEGFR-2), a specific substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

-

Compound Addition: The this compound derivative is added to the reaction mixture at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

-

IC50 Calculation: The IC50 value is determined from the dose-response curve of kinase inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and optimization of this compound derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 2-(Trifluoromethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active molecules. The introduction of a trifluoromethyl group at the 2-position of the benzimidazole ring often enhances the metabolic stability, lipophilicity, and binding affinity of the molecule to its biological targets. Consequently, 2-(Trifluoromethyl)benzimidazole and its derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, mechanisms of action, and experimental evaluation of this compound derivatives, tailored for researchers and professionals in the field of drug discovery and development.

Synthesis of this compound Derivatives

The primary synthetic route to this compound derivatives is the Phillips cyclocondensation reaction. This method involves the reaction of a substituted o-phenylenediamine with trifluoroacetic acid.[1][2] Variations of this method and other synthetic strategies have been developed to introduce diverse substituents on the benzimidazole core, allowing for the exploration of structure-activity relationships.

General Experimental Protocol for Phillips Cyclocondensation:

A mixture of the appropriately substituted o-phenylenediamine (1 equivalent) and trifluoroacetic acid (1.2 equivalents) in a suitable solvent (e.g., 4N HCl) is heated at reflux for a specified period (typically 2-4 hours). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the pH is adjusted to neutral with a base (e.g., ammonium hydroxide). The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to yield the desired this compound derivative.[2]

// Nodes OPD [label="o-Phenylenediamine"]; TFA [label="Trifluoroacetic Acid"]; Reaction [label="Phillips Cyclocondensation\n(Reflux, Acidic Conditions)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges OPD -> Reaction; TFA -> Reaction; Reaction -> Product; } dot Caption: General workflow for the synthesis of this compound.

Biological Activities and Mechanisms of Action

This compound derivatives have demonstrated a wide range of biological activities, including antiparasitic, anticancer, anti-inflammatory, antimicrobial, and antiviral effects.

Antiparasitic Activity

Derivatives of this compound have shown significant in vitro activity against various protozoan parasites and helminths.[1][2][3][4][5][6][7]

Quantitative Data:

| Compound/Derivative | Parasite | IC50 (µM) | Reference |

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Giardia intestinalis | < 1 | [5] |

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Trichomonas vaginalis | < 1 | [5] |

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Plasmodium falciparum (W2 strain) | 5.98 | [5] |

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Plasmodium falciparum (D6 strain) | 6.12 | [5] |

| Various 1-, 5-, and 6-substituted derivatives | Giardia lamblia | More active than Albendazole and Metronidazole | [1] |

| Various 1-, 5-, and 6-substituted derivatives | Entamoeba histolytica | More active than Albendazole and Metronidazole | [1] |

| Compound 20 (a 1,5,6-substituted derivative) | Trichinella spiralis | As active as Albendazole | [1] |

| Derivatives 1b, 1c, 1e | Various protozoa and Trichinella spiralis | Nanomolar activities against G. intestinalis, E. histolytica, T. vaginalis | [2] |

Experimental Protocol: In Vitro Antiprotozoal Assay

-

Parasite Culture: Trophozoites of the target protozoan (e.g., Giardia intestinalis) are cultured in an appropriate medium (e.g., TYI-S-33 medium) supplemented with serum at 37°C.

-

Compound Preparation: The this compound derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in the culture medium.

-

Assay Procedure: A suspension of the parasite trophozoites is added to 96-well microplates. The test compounds at various concentrations are added to the wells. A positive control (e.g., Metronidazole or Albendazole) and a negative control (vehicle, e.g., DMSO) are included.

-

Incubation: The plates are incubated under anaerobic conditions at 37°C for 48 hours.

-

Determination of IC50: After incubation, the viability of the trophozoites is determined using a suitable method, such as the sub-culture method or a colorimetric assay (e.g., MTT assay). The concentration of the compound that inhibits 50% of the parasite growth (IC50) is calculated from the dose-response curves.[2][5]

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to induce cell death through various mechanisms, including ferroptosis and apoptosis, and by inhibiting tubulin polymerization.[8][9][10][11]

Quantitative Data:

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| FA16 | HepG2 (Hepatocellular carcinoma) | Single-digit micromolar | [10] |

| 4h | A549 (Lung carcinoma) | 4.56 | [9] |

| 4b | A549 (Lung carcinoma) | 7.34 | [9] |

| 6f | HCT-116 (Colon carcinoma) | 11.72 | [11] |

| 6f | MCF-7 (Breast adenocarcinoma) | 14.69 | [11] |

| 6f | HepG-2 (Hepatocellular carcinoma) | 18.31 | [11] |

| 5g | HeLa (Cervical cancer) | 8.70 | [11] |

| 5g | MCF-7 (Breast adenocarcinoma) | 9.39 | [11] |

Mechanisms of Anticancer Activity:

-

Ferroptosis Induction via System Xc⁻ Inhibition: Certain this compound derivatives, such as FA16, have been identified as novel ferroptosis inducers.[10] They act by inhibiting the cystine/glutamate antiporter (system Xc⁻), which leads to depletion of intracellular cysteine and subsequently glutathione (GSH).[12] The reduction in GSH compromises the activity of glutathione peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid peroxides. The accumulation of lipid reactive oxygen species (ROS) ultimately results in ferroptotic cell death.[12][13][14][15]

// Nodes TFMB [label="this compound\nDerivative (e.g., FA16)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SystemXc [label="System Xc⁻\n(Cystine/Glutamate Antiporter)"]; Cystine_in [label="Extracellular Cystine"]; Cystine_out [label="Intracellular Cysteine"]; GSH [label="Glutathione (GSH)"]; GPX4 [label="Glutathione Peroxidase 4 (GPX4)"]; LipidROS [label="Lipid ROS"]; Ferroptosis [label="Ferroptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TFMB -> SystemXc [label="Inhibits", color="#EA4335"]; Cystine_in -> SystemXc; SystemXc -> Cystine_out; Cystine_out -> GSH [label="Synthesis"]; GSH -> GPX4 [label="Cofactor"]; GPX4 -> LipidROS [label="Reduces", color="#34A853"]; LipidROS -> Ferroptosis [label="Induces"]; SystemXc -> GSH [style=dotted, arrowhead=none]; GPX4 -> Ferroptosis [style=dotted, arrowhead=none]; } dot Caption: Signaling pathway of ferroptosis induction by this compound derivatives.

-

Apoptosis Induction: While not explicitly detailed for this compound itself, other benzimidazole derivatives are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases.

-

Tubulin Polymerization Inhibition: Several benzimidazole derivatives exert their anticancer effects by inhibiting the polymerization of tubulin, a key component of microtubules.[16][17][18][19] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

// Nodes TFMB [label="this compound\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="α/β-Tubulin Dimers"]; Polymerization [label="Polymerization", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Microtubules [label="Microtubules"]; CellCycle [label="Cell Cycle Arrest (G2/M)"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TFMB -> Polymerization [label="Inhibits", color="#EA4335"]; Tubulin -> Polymerization; Polymerization -> Microtubules; Microtubules -> CellCycle [style=dotted, arrowhead=none]; CellCycle -> Apoptosis; } dot Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reagent Preparation: Purified tubulin protein is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). A GTP stock solution is also prepared.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains tubulin, GTP, and the test compound at various concentrations. A positive control (e.g., nocodazole) and a negative control (vehicle) are included.

-

Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

-

Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time using a microplate reader.

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC50 value for the inhibition of tubulin polymerization is calculated.[16][17][18][19]

Anti-inflammatory Activity

Certain derivatives of this compound have shown potent anti-inflammatory properties by inhibiting key enzymes and mediators in the inflammatory cascade.[20][21][22]

Quantitative Data:

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Benzimidazole derivative with 4-trifluoromethylphenyl substitution | Secretory Phospholipase A2 | Strong inhibition | [20][21] |

| 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives (2b, 2j) | COX-1/COX-2 | 2b: 316, 2j: 316 (NIH3T3 cytotoxicity) | [23] |

| 2-phenyl-substituted benzimidazole with -NH2 at R1 | COX-1 | 0.72 | [22] |

| 2-phenyl-substituted benzimidazole with nitrile at R5 | COX-1 | 8.17 | [22] |

| 2-phenyl-substituted benzimidazole with nitrile at R5 | COX-2 | 6.79 | [22] |

Mechanism of Anti-inflammatory Action: COX Inhibition

A primary mechanism of anti-inflammatory action for many compounds, including some benzimidazole derivatives, is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

// Nodes ArachidonicAcid [label="Arachidonic Acid"]; COX [label="COX-1 / COX-2 Enzymes"]; Prostaglandins [label="Prostaglandins"]; Inflammation [label="Inflammation\n(Pain, Fever, Swelling)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; TFMB [label="this compound\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ArachidonicAcid -> COX; COX -> Prostaglandins; Prostaglandins -> Inflammation; TFMB -> COX [label="Inhibits", color="#EA4335"]; } dot Caption: Inhibition of the cyclooxygenase (COX) pathway by this compound derivatives.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

-

Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is used. Arachidonic acid is prepared as the substrate.

-

Assay Procedure: The assay is typically performed in a 96-well plate. The reaction mixture contains the COX enzyme, a cofactor (e.g., hematin), and the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl).

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Measurement: The COX enzyme activity is measured by detecting the production of prostaglandin E2 (PGE2) using an ELISA kit or by monitoring the oxygen consumption during the reaction.

-

Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.[24][25][26]

Experimental Protocol: Cytokine Release Inhibition Assay

-

Cell Culture and Stimulation: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7), are cultured in 96-well plates. The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Compound Treatment: The cells are pre-treated with various concentrations of the this compound derivative for a specific period before stimulation with LPS.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of cytokines in the supernatant is quantified using commercial ELISA kits.

-

Data Analysis: The percentage of inhibition of cytokine production is calculated for each compound concentration, and the IC50 value is determined.[27][28][29][30]

Antimicrobial and Antiviral Activities

Several this compound derivatives have been reported to possess antimicrobial and antiviral properties.[31][32][33][34][35][36][37][38][39]

Quantitative Data:

| Compound/Derivative | Organism/Virus | MIC/EC50 | Reference |

| Compound 18 (meta-fluoro substitution) | Gram-negative bacteria | MIC: 31.25 µg/mL | [32] |

| Compound 14 and 18 | Bacillus subtilis | MIC: 7.81 µg/mL | [32] |

| Compound 62a | E. coli | MIC: 2 µg/mL | [33] |

| Various 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | EC50: as low as 20 nM | [37] |

| Compound 79a, 79c | Candida albicans | MIC: 3.9 µg/mL | [36] |

| Compound 79b | Candida albicans | MIC: 7.8 µg/mL | [36] |

Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Microorganism Preparation: A standardized inoculum of the target bacterium or fungus is prepared in a suitable broth medium.

-

Compound Dilution: The this compound derivative is serially diluted in the broth medium in a 96-well microplate.

-

Inoculation: Each well is inoculated with the prepared microorganism.

-

Incubation: The microplate is incubated at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[35]

Conclusion

This compound and its derivatives represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, including potent antiparasitic, anticancer, and anti-inflammatory effects, are attributed to their ability to interact with a variety of biological targets and modulate key signaling pathways. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the development of novel and more effective therapeutic agents. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this important class of compounds. Further investigations into their detailed mechanisms of action, pharmacokinetic profiles, and in vivo efficacy are warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antiparasitic activity of this compound derivatives (2001) | Gabriel Navarrete-Vázquez | 222 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and optimization of this compound derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ATF3 promotes erastin-induced ferroptosis by suppressing system Xc– - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Anti-inflammatory trends of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 27. benchchem.com [benchchem.com]

- 28. mdpi.com [mdpi.com]

- 29. benchchem.com [benchchem.com]

- 30. criver.com [criver.com]

- 31. researchgate.net [researchgate.net]

- 32. acgpubs.org [acgpubs.org]

- 33. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. ijpsm.com [ijpsm.com]

- 36. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]

- 39. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)benzimidazole Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(trifluoromethyl)benzimidazole derivatives and their analogues, a class of heterocyclic compounds with significant and diverse pharmacological activities. The incorporation of a trifluoromethyl group at the 2-position of the benzimidazole scaffold profoundly influences the compounds' electronic properties, lipophilicity, and metabolic stability, making them attractive candidates for drug discovery and development. This document details their synthesis, biological activities, mechanisms of action, and relevant experimental protocols, with a focus on their potential as anticancer, antiparasitic, and antimicrobial agents.

Core Synthesis and Chemical Properties

The synthesis of this compound derivatives is most commonly achieved through the Phillips cyclocondensation reaction. This method involves the condensation of a substituted o-phenylenediamine with trifluoroacetic acid.

A general synthetic workflow is depicted below:

The reaction conditions can be modified to improve yields and purity. Other synthetic routes may involve the use of trifluoroacetimidates or other trifluoromethyl-containing building blocks. The resulting this compound core can be further functionalized at the N-1 position of the imidazole ring to generate a diverse library of analogues with varied physicochemical properties and biological activities.

Biological Activities and Therapeutic Potential

This compound derivatives exhibit a broad spectrum of biological activities, making them a versatile scaffold in medicinal chemistry. Key therapeutic areas where these compounds have shown promise include oncology, parasitology, and infectious diseases.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents, acting through various mechanisms of action.

A notable mechanism is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Certain this compound derivatives have been identified as novel ferroptosis inducers. These compounds inhibit the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular glutathione (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.

The signaling pathway for ferroptosis induction is illustrated below:

Other derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are key players in signaling pathways that regulate cell proliferation, survival, and angiogenesis in cancer. Dual inhibition offers a promising strategy to overcome resistance and improve therapeutic outcomes.

The simplified signaling pathways for EGFR and VEGFR-2 are shown below:

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| FA16 | HepG2 (Liver) | single-digit micromolar | |

| 7d | MCF-7 (Breast) | 0.51 |

Antiparasitic Activity

This compound derivatives have demonstrated significant in vitro activity against a range of protozoan and helminth parasites, including Giardia lamblia, Entamoeba histolytica, and Trichinella spiralis. In some cases, these compounds have shown greater potency than the commercially available drugs albendazole and metronidazole.

The table below presents the 50% inhibitory concentrations (IC50) of representative this compound derivatives against various parasites.

| Compound ID | Parasite | IC50 (µM) | Reference |

| 1b | Giardia intestinalis | 0.048 | |

| 1c | Giardia intestinalis | 0.045 | |

| 1e | Giardia intestinalis | 0.038 | |

| 1b | Entamoeba histolytica | 0.58 | |

| 1c | Entamoeba histolytica | 0.73 | |

| 1e | Entamoeba histolytica | 0.65 | |

| 1b | Trichomonas vaginalis | 0.11 | |

| 1c | Trichomonas vaginalis | 0.13 | |

| 1e | Trichomonas vaginalis | 0.10 |

Antimicrobial and Antiviral Activities

The benzimidazole scaffold is a well-known pharmacophore in antimicrobial and antiviral drug discovery. The addition of the trifluoromethyl group can enhance these properties. Derivatives have been synthesized and tested against various bacterial and viral strains, with some showing promising activity.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole (General Procedure)

This protocol is based on the Phillips cyclocondensation reaction.

Materials:

-

Substituted o-phenylenediamine

-

Trifluoroacetic acid (TFA)

-

4N Hydrochloric acid (HCl)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Stirring plate with heating mantle

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 equivalent) in 4N HCl.

-

Add trifluoroacetic acid (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable base (e.g., ammonium hydroxide) to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay:

The Ascendancy of the Trifluoromethyl Group: A Technical Guide to the Discovery and Synthesis of Novel Benzimidazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into bioactive molecules has become a cornerstone of modern medicinal chemistry. This powerful bioisostere can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When incorporated into the privileged benzimidazole scaffold—a motif present in numerous FDA-approved drugs—the resulting trifluoromethylated benzimidazoles represent a promising class of therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and antiparasitic effects.

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel trifluoromethylated benzimidazoles. It details key synthetic methodologies, presents quantitative data in a comparative format, and elucidates the signaling pathways modulated by these compounds, offering a valuable resource for researchers engaged in the design and development of next-generation pharmaceuticals.

Synthetic Methodologies: A Comparative Overview

The synthesis of trifluoromethylated benzimidazoles can be broadly categorized into two main approaches: construction of the benzimidazole ring with a pre-trifluoromethylated precursor and direct trifluoromethylation of a pre-formed benzimidazole core. The choice of method depends on the desired substitution pattern, available starting materials, and scalability.

| Synthesis Method | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Phillips Condensation | o-Phenylenediamine, Trifluoroacetic acid | 60-95% | Simple, direct, good for 2-CF3 substitution. | High temperatures, strongly acidic conditions. |

| DCC/Azide Coupling | 2-(Trifluoromethyl)-1H-benzimidazole-1-acetic acid, Amines, DCC, HOBt | 70-90% | Mild conditions, suitable for N-functionalization. | Multi-step, requires pre-functionalized benzimidazole.[1][2] |

| Visible-Light Photoredox C-H Trifluoromethylation | Benzimidazole, Togni's reagent, Photocatalyst (e.g., fac-Ir(ppy)3) | 50-85% | High functional group tolerance, direct C-H functionalization.[3] | Requires specialized equipment, catalyst can be expensive.[3] |

Experimental Protocols

General Procedure for the Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole via Phillips Condensation

This method involves the direct condensation of an o-phenylenediamine with trifluoroacetic acid.

A mixture of the appropriately substituted o-phenylenediamine (1.0 equiv) and trifluoroacetic acid (1.2 equiv) in 4 M hydrochloric acid is heated at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the desired 2-(trifluoromethyl)-1H-benzimidazole.

Representative Characterization Data for 2-(Trifluoromethyl)-1H-benzimidazole:

-

Appearance: White to off-white solid.

-

¹H NMR (DMSO-d₆): δ 13.14 (s, 1H, NH), 7.65-7.55 (m, 2H, Ar-H), 7.30-7.20 (m, 2H, Ar-H).

-

¹³C NMR (DMSO-d₆): δ 145.4, 138.1, 123.5, 120.9 (q, J = 268 Hz, CF₃), 115.4.

-

HRMS (ESI): Calculated for C₈H₅F₃N₂ [M+H]⁺, found [M+H]⁺.

General Procedure for DCC/HOBt Coupling of 2-(Trifluoromethyl)-1H-benzimidazole-1-acetic acid with Amines

This protocol is suitable for the synthesis of N-substituted amide derivatives of trifluoromethylated benzimidazoles.[1][2]

To a stirred solution of 2-(trifluoromethyl)-1H-benzimidazole-1-acetic acid (1.0 equiv) and 1-hydroxybenzotriazole (HOBt) (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes, after which the desired amine (1.1 equiv) is added. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is diluted with ethyl acetate and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the target N-substituted-2-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetamide.[4][5][6][7][8]

General Procedure for Visible-Light-Induced C-H Trifluoromethylation of N-Substituted Benzimidazoles

This method allows for the direct trifluoromethylation of the benzimidazole core at the C4 position.[3]

In a nitrogen-filled glovebox, a reaction tube is charged with the N-substituted benzimidazole (1.0 equiv), Togni's reagent (1.5 equiv), fac-Ir(ppy)₃ (1 mol%), and a suitable solvent such as acetonitrile. The tube is sealed and removed from the glovebox. The reaction mixture is then irradiated with a blue LED lamp (40 W) at room temperature for 12-24 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the C4-trifluoromethylated benzimidazole.[3]

Biological Activity and Signaling Pathways

Trifluoromethylated benzimidazoles have demonstrated significant potential in drug discovery, particularly in the field of oncology. These compounds have been shown to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

EGFR/VEGFR2 Dual Inhibition

Several novel N-substituted 2-(trifluoromethyl)benzimidazoles have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2] These receptors are critical mediators of tumor growth and angiogenesis. Dual inhibition offers a promising therapeutic strategy to overcome resistance mechanisms associated with single-target agents.

Below is a diagram illustrating the general experimental workflow for the synthesis and evaluation of these dual inhibitors.

Caption: Workflow for Synthesis and Evaluation of EGFR/VEGFR2 Inhibitors.

The following diagram illustrates the simplified signaling pathways of EGFR and VEGFR2, highlighting the points of inhibition by trifluoromethylated benzimidazoles.

References

- 1. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

Spectroscopic Profile of 2-(Trifluoromethyl)benzimidazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Trifluoromethyl)benzimidazole, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a fluorinated heterocyclic compound belonging to the benzimidazole family. The presence of the trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of bioactive molecules. Accurate and detailed spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives. This guide presents a consolidated summary of its characteristic spectroscopic signatures.

Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spectrometry data for this compound, presented in standardized formats for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The data presented below includes ¹H, ¹³C, and ¹⁹F NMR spectra.

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | ~7.75 | m | - | Aromatic C-H |

| ~7.40 | m | - | Aromatic C-H | |

| ~12.5 (broad) | s | - | N-H | |

| ¹³C NMR | 145.4 | q | 38.5 | C2 (C-CF₃) |

| 139.0 (broad) | - | - | C4/C7 | |

| 124.5 | s | - | C5/C6 | |

| 120.7 | q | 269.5 | CF₃ | |

| 115.5 (broad) | - | - | C3a/C7a | |

| ¹⁹F NMR | -64.8 | s | - | -CF₃ |

Note: NMR data can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The spectrum of this compound is characterized by the following key absorption bands.

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 (broad) | Medium-Strong | N-H stretching |

| ~3060 | Weak | Aromatic C-H stretching |

| ~1620 | Medium | C=N stretching |

| ~1450, ~1410 | Medium | Aromatic C=C stretching |

| 1300-1100 | Strong | C-F stretching |

| ~750 | Strong | Aromatic C-H out-of-plane bending |

Data obtained from the NIST WebBook.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 186 | High | [M]⁺ (Molecular Ion) |

| 167 | Moderate | [M - F]⁺ |

| 117 | Moderate | [M - CF₃]⁺ |

The molecular formula of this compound is C₈H₅F₃N₂ and its molecular weight is 186.14 g/mol .[1][2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy

A solution of this compound is prepared by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.

FT-IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a common technique for volatile and thermally stable compounds like this compound. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

References

2-(Trifluoromethyl)benzimidazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethyl)benzimidazole, a key heterocyclic compound in medicinal chemistry and materials science. The presence of the trifluoromethyl group significantly influences its solubility, stability, and biological activity, making a thorough understanding of these parameters critical for its application in research and development. This document details its solubility in various solvents, its stability under different stress conditions, and provides standardized protocols for experimental determination.

Solubility Profile

This compound is a moderately polar molecule characterized by its benzimidazole core and the electron-withdrawing trifluoromethyl group. This structure results in limited aqueous solubility and preferential solubility in organic solvents.[1][2] The benzimidazole moiety can participate in hydrogen bonding, which influences its interaction with polar solvents.[2]

Aqueous Solubility

The solubility of this compound in aqueous solutions is low. One study has reported a solubility of greater than 27.9 µg/mL at a pH of 7.4. Due to its weakly basic nature, the solubility is expected to increase in acidic conditions where the imidazole nitrogen can be protonated.

Solubility in Organic Solvents

The compound exhibits significantly better solubility in polar aprotic and some polar protic organic solvents. It is likely to be readily soluble in solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[2] The trifluoromethyl group enhances its lipophilicity, contributing to its solubility in less polar organic media.[2] A summary of its predicted and known solubility is presented in Table 1.

Table 1: Solubility Data for this compound

| Solvent | Type | Predicted/Observed Solubility |

| Water (pH 7.4) | Aqueous | > 27.9 µg/mL (Observed) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (Predicted) |

| Dichloromethane (DCM) | Halogenated | High (Predicted) |

| Methanol | Polar Protic | Moderate (Predicted) |

| Ethanol | Polar Protic | Moderate (Predicted) |

| Acetone | Polar Aprotic | Moderate (Predicted) |

| Toluene | Non-polar | Low (Predicted) |

| Hexane | Non-polar | Very Low (Predicted) |

Stability Profile

This compound is generally a stable compound under standard temperature and pressure conditions.[3] The trifluoromethyl group is known to enhance the chemical and metabolic stability of molecules.[2] However, like other benzimidazole derivatives, it may be susceptible to degradation under specific stress conditions such as extreme pH, oxidation, and photolysis.

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[4][5] A summary of the expected stability of this compound under forced degradation conditions is provided in Table 2.

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic Hydrolysis | Potential degradation at elevated temperatures. | Hydrolysis of the imidazole ring. |

| Basic Hydrolysis | Potential degradation at elevated temperatures. | Hydrolysis of the imidazole ring. |

| Oxidative (e.g., H₂O₂) | Potential degradation. | Oxidation of the benzimidazole ring. |

| Thermal (Dry Heat) | Generally stable at moderate temperatures (e.g., up to 50°C).[6] | Decomposition at high temperatures. |

| Photolytic (UV/Vis) | Potentially photosensitive in solution, more stable in solid form.[6] | Photodegradation of the aromatic system. |

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. Ensure that excess solid remains.

-

Sample Collection and Preparation: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of a pre-established analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Calculation: Determine the concentration of the diluted sample using a calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

Protocol for Forced Degradation Studies

Forced degradation studies are performed to evaluate the stability of a drug substance under stress conditions.[4][5]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a co-solvent system for poorly soluble compounds).

-

Stress Conditions:

-

Acidic Hydrolysis: Add an equal volume of 0.1 N to 1 N HCl to the sample solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Add an equal volume of 0.1 N to 1 N NaOH to the sample solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-